molecular formula C13H24O3 B14702589 trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane CAS No. 22644-68-4

trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane

Cat. No.: B14702589
CAS No.: 22644-68-4
M. Wt: 228.33 g/mol
InChI Key: CYLVRKPTQZQIGD-PNESKVBLSA-N
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Description

trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane: is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique structural features, including an allyl group, a methyl group, and a propoxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane typically involves the following steps:

    Formation of the Dioxane Ring: The dioxane ring can be synthesized through a cyclization reaction involving diols and aldehydes or ketones under acidic or basic conditions.

    Introduction of Substituents: The allyl, methyl, and propoxyethyl groups can be introduced through various organic reactions such as alkylation, allylation, and etherification.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized products.

    Reduction: Reduction reactions can target the dioxane ring or the allyl group, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) can be used for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the dioxane ring may produce diols.

Scientific Research Applications

trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential medicinal applications could include its use as a precursor for drug development.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxane: A simpler dioxane compound with no substituents.

    2-Methyl-1,3-dioxane: A dioxane compound with a methyl group.

    5-Allyl-1,3-dioxane: A dioxane compound with an allyl group.

Uniqueness

The uniqueness of trans-5-Allyl-2-methyl-5-(1-propoxyethyl)-1,3-dioxane lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to other dioxane derivatives.

Properties

CAS No.

22644-68-4

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

2-methyl-5-prop-2-enyl-5-[(1R)-1-propoxyethyl]-1,3-dioxane

InChI

InChI=1S/C13H24O3/c1-5-7-13(11(3)14-8-6-2)9-15-12(4)16-10-13/h5,11-12H,1,6-10H2,2-4H3/t11-,12?,13?/m1/s1

InChI Key

CYLVRKPTQZQIGD-PNESKVBLSA-N

Isomeric SMILES

CCCO[C@H](C)C1(COC(OC1)C)CC=C

Canonical SMILES

CCCOC(C)C1(COC(OC1)C)CC=C

Origin of Product

United States

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